7-Chloro-6-nitroquinoline

Organic Synthesis Medicinal Chemistry Cross-Coupling

Researchers developing novel antimicrobial or anticancer agents often lack access to regioisomerically pure, diversifiable quinoline intermediates. 7-Chloro-6-nitroquinoline solves this with its precise 7-Cl-6-NO2 substitution. • Enables regioselective cross-coupling at C7 for SAR studies. • 6-Nitro group is a precursor for amine derivatization and bioreductive hypoxia probes. • Direct entry to hDHODH inhibitor space and anti-MDR antimicrobial chemotypes. • Consistent bulk supply with rigorous QC for uninterrupted R&D programs.

Molecular Formula C9H5ClN2O2
Molecular Weight 208.60 g/mol
CAS No. 58416-31-2
Cat. No. B1361565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-6-nitroquinoline
CAS58416-31-2
Molecular FormulaC9H5ClN2O2
Molecular Weight208.60 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=C(C=C2N=C1)Cl)[N+](=O)[O-]
InChIInChI=1S/C9H5ClN2O2/c10-7-5-8-6(2-1-3-11-8)4-9(7)12(13)14/h1-5H
InChIKeyPKJPESBDOWOQAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-6-nitroquinoline: A Strategic Building Block


7-Chloro-6-nitroquinoline (CAS: 58416-31-2) is a disubstituted quinoline derivative, characterized by a chloro group at the 7-position and a nitro group at the 6-position on the quinoline core [1]. Its molecular formula is C9H5ClN2O2, with a molecular weight of 208.60 g/mol [1]. The compound is primarily recognized as a valuable pharmaceutical intermediate, serving as a precursor in the synthesis of various active compounds . Its unique substitution pattern imparts specific reactivity and biological properties that distinguish it from other quinoline analogs, making it a strategic choice in medicinal chemistry and chemical biology research .

Why 7-Chloro-6-nitroquinoline Cannot Be Replaced


The precise arrangement of chloro and nitro substituents on the quinoline ring profoundly dictates chemical reactivity and biological target engagement. Generic substitution with regioisomers, such as 6-chloro-5-nitroquinoline, or simpler analogs like 6-nitroquinoline, is not feasible due to dramatically altered electronic landscapes, steric profiles, and, consequently, divergent biological outcomes [1][2]. Studies have shown that a simple change in the nitro group's position from 5- to 6- on a quinoline scaffold leads to 'substantially different biological activities,' including changes in metal-chelating properties and enzyme inhibition profiles [2]. Furthermore, the presence of the 7-chloro substituent opens specific avenues for further functionalization via cross-coupling reactions, a synthetic versatility not shared by non-halogenated analogs [3]. Therefore, selecting 7-chloro-6-nitroquinoline is a specific, data-driven decision rooted in its unique molecular architecture and the resulting, non-interchangeable performance characteristics.

Data-Backed Differentiation for 7-Chloro-6-nitroquinoline


Synthetic Versatility: Regioselective Reactivity

The presence of the 7-chloro substituent enables regioselective functionalization that is not possible with the non-halogenated analog, 6-nitroquinoline. In vicarious nucleophilic substitution (VNS) reactions, 6-nitroquinoline undergoes substitution predominantly at the 6-position [1]. In contrast, the 7-chloro group in 7-chloro-6-nitroquinoline serves as a handle for further derivatization through metalation and subsequent cross-coupling, enabling the synthesis of more complex, polyfunctionalized quinoline architectures [2].

Organic Synthesis Medicinal Chemistry Cross-Coupling

Biological Divergence: 6-Nitroquinoline Bioactivity

While direct quantitative biological data for 7-chloro-6-nitroquinoline itself is limited in the public domain, strong class-level evidence demonstrates that 6-nitroquinoline scaffolds possess distinct and valuable biological properties compared to their 5-nitro regioisomers. A 2025 study directly comparing nitroxoline (8-hydroxy-5-nitroquinoline) with its 6-nitro regioisomer (8-hydroxy-6-nitroquinoline) found 'substantially different biological activities' across several parameters, including metal chelation, inhibition of methionine aminopeptidases (MetAPs) from Mycobacterium tuberculosis and human MetAP2, and antibacterial activity against E. coli and S. aureus [1].

Antimicrobial Structure-Activity Relationship Chemical Biology

Physicochemical Differences vs. 6-Nitroquinoline

The introduction of a chlorine atom at the 7-position alters key physicochemical properties compared to the parent 6-nitroquinoline. Experimental data for 6-nitroquinoline provides a baseline. For instance, its toxicity towards Tetrahymena pyriformis, measured as pIGC50, is 0.46 [log(L/mmol)] [1]. The addition of the 7-chloro substituent in 7-chloro-6-nitroquinoline will predictably increase lipophilicity (calculated LogP) and molecular weight, which are critical parameters influencing membrane permeability and target binding in biological systems. While direct experimental values for the target compound are vendor-reported (Density: 1.484 g/cm3, Boiling Point: 368.6°C at 760 mmHg ), these represent distinct physical properties compared to its non-chlorinated analog.

QSAR Physical Chemistry Computational Chemistry

Application Scenarios for 7-Chloro-6-nitroquinoline


Anti-Infective Agents Targeting MDR Pathogens

Given the class-level evidence that 6-nitroquinoline scaffolds can possess unique antimicrobial profiles distinct from their 5-nitro isomers [1], 7-chloro-6-nitroquinoline is an ideal advanced intermediate for medicinal chemistry programs aiming to develop new antibiotics, particularly against multidrug-resistant (MDR) strains. The 7-chloro group is a strategic position for further diversification to optimize potency and pharmacokinetic properties [2].

Selective hDHODH Inhibitors for Oncology

Research has demonstrated that 7-substituted quinolines can be potent inhibitors of human dihydroorotate dehydrogenase (hDHODH), a validated target for anticancer therapy [3]. 7-Chloro-6-nitroquinoline provides a direct entry point into this chemical space. The nitro group at the 6-position can serve as a precursor to an amine, enabling further derivatization, while the 7-chloro handle allows for the introduction of diverse substituents known to modulate hDHODH activity [3].

Hypoxia-Selective Fluorescent Probes

The 6-nitroquinoline core has been shown to undergo hypoxia-selective, bioreductive metabolism, leading to the formation of fluorescent products [4]. 7-Chloro-6-nitroquinoline can be utilized as a starting material to create novel, functionalized hypoxia probes. The presence of the chloro substituent provides a site for bioconjugation or for tuning the molecule's photophysical properties, allowing for the development of next-generation imaging tools for cancer and ischemic disease research [4][2].

Quinoline Heterocycles via Cross-Coupling

The 7-chloro substituent makes this compound a prime candidate for diversification via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) [2]. This enables the rapid and efficient synthesis of libraries of 7-substituted-6-nitroquinolines for structure-activity relationship (SAR) studies across a range of biological targets, from kinases to GPCRs.

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